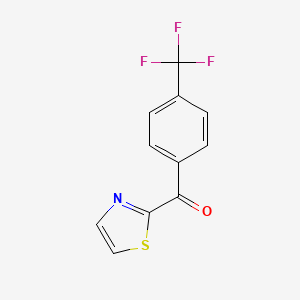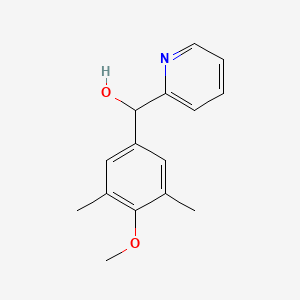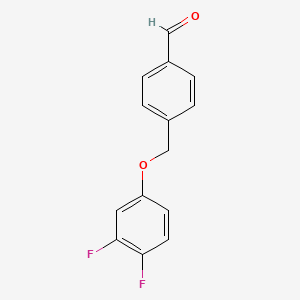
3-Bromo-3'-chloro-4'-fluorobenzhydrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-3’-chloro-4’-fluorobenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzhydrol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves multi-step organic reactions. One common method is the halogenation of benzhydrol derivatives. The process may include:
Bromination: Introducing a bromine atom to the benzhydrol core using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Adding a chlorine atom through electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Fluorination: Incorporating a fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of 3-Bromo-3’-chloro-4’-fluorobenzhydrol may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-Bromo-3’-chloro-4’-fluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the halogenated benzhydrol to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzhydrol derivatives.
科学的研究の応用
3-Bromo-3’-chloro-4’-fluorobenzhydrol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with molecular targets through its halogen atoms. The presence of bromine, chlorine, and fluorine can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and cellular signaling pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-chlorobenzhydrol
- 3-Chloro-4-fluorobenzhydrol
- 4-Bromo-3-chlorobenzhydrol
Uniqueness
3-Bromo-3’-chloro-4’-fluorobenzhydrol is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms, which impart distinct chemical and physical properties. This combination of halogens can enhance the compound’s reactivity, stability, and potential biological activities compared to its analogs.
特性
IUPAC Name |
(3-bromophenyl)-(3-chloro-4-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7,13,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAHBUUCLQFXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(N-Ethyl-n-butylamino)methyl]thiophenol](/img/structure/B7999566.png)




![2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999618.png)

![3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol](/img/structure/B7999640.png)


![O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate](/img/structure/B7999658.png)


